molecular formula C9H10O3S B8678053 Methyl 3-methoxy-5-sulfanylbenzoate CAS No. 647855-96-7

Methyl 3-methoxy-5-sulfanylbenzoate

Cat. No.: B8678053
CAS No.: 647855-96-7
M. Wt: 198.24 g/mol
InChI Key: KQANWBYGLFKVGO-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-sulfanylbenzoate is a benzoic acid derivative featuring a methoxy group (-OCH₃) at the 3-position and a sulfanyl (-SH) group at the 5-position of the aromatic ring, esterified with a methyl group. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy group and enhanced reactivity from the sulfanyl moiety.

Properties

CAS No.

647855-96-7

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 3-methoxy-5-sulfanylbenzoate

InChI

InChI=1S/C9H10O3S/c1-11-7-3-6(9(10)12-2)4-8(13)5-7/h3-5,13H,1-2H3

InChI Key

KQANWBYGLFKVGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)S

Origin of Product

United States

Comparison with Similar Compounds

Sulfonyl-Containing Methyl Benzoates

Example Compounds :

  • Metsulfuron Methyl Ester : A sulfonylurea herbicide with a triazine ring and sulfonyl bridge.
  • 2-Methoxy-5-(methylsulfonyl)benzoic Acid : Features a sulfonyl (-SO₂-) group instead of sulfanyl (-SH) at the 5-position .

Key Differences :

  • Reactivity : The sulfanyl group in Methyl 3-methoxy-5-sulfanylbenzoate is nucleophilic and prone to oxidation, unlike the stable sulfonyl group in analogs. This makes the target compound more reactive but less stable under oxidative conditions.
  • Applications : Sulfonyl-containing esters (e.g., metsulfuron) are widely used as herbicides due to their stability and systemic activity , whereas sulfanyl analogs may find niche roles in thiol-mediated drug delivery or catalysis.

Methyl Esters of Terpenoid Acids

Example Compounds :

  • Sandaracopimaric Acid Methyl Ester : A diterpene-derived ester with a fused bicyclic structure.
  • Z-Communic Acid Methyl Ester : A labdane diterpene ester .

Key Differences :

  • Hydrophobicity: Terpenoid esters exhibit significantly higher hydrophobicity due to bulky hydrocarbon skeletons, unlike the aromatic this compound.
  • Volatility: Terpenoid esters (e.g., communic acid derivatives) have higher molecular weights (>300 g/mol) and lower volatility compared to simpler aromatic esters (~180–200 g/mol) .

Substituted Methyl Salicylates

Example Compound :

  • Methyl Salicylate : A hydroxyl-substituted benzoate ester with analgesic properties.

Key Differences :

  • Polarity : The hydroxyl group in methyl salicylate increases water solubility (logP ~2.3) compared to the methoxy and sulfanyl groups in the target compound (estimated logP ~2.8).
  • Applications : Methyl salicylate is used in pharmaceuticals and fragrances, whereas the sulfanyl group in this compound may enable metal chelation or redox activity .

Physicochemical Properties and Data Tables

Table 1. Comparative Physical Properties of Selected Methyl Esters

Compound Molecular Weight (g/mol) logP (Predicted) Boiling Point (°C) Key Functional Groups
This compound ~198 2.8 ~300 (est.) Methoxy, Sulfanyl, Ester
Metsulfuron Methyl Ester 381 1.5 Decomposes Sulfonylurea, Triazine
Methyl Salicylate 152 2.3 222 Hydroxyl, Ester
Z-Communic Acid Methyl Ester 332 6.2 >350 Diterpene, Ester

Sources: Estimated values based on structural analogs .

Table 2. Reactivity and Stability Comparison

Compound Oxidation Sensitivity Hydrolysis Rate (pH 7) Key Reactivity Traits
This compound High (due to -SH) Moderate Thiol-disulfide exchange, Metal binding
Metsulfuron Methyl Ester Low Slow Triazine ring cleavage under alkaline conditions
Methyl Salicylate Low Fast (ester hydrolysis) Electrophilic aromatic substitution

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